molecular formula C4H2ClN2NaO2S B15246667 Sodium 6-chloropyridazine-3-sulfinate

Sodium 6-chloropyridazine-3-sulfinate

Cat. No.: B15246667
M. Wt: 200.58 g/mol
InChI Key: IPUYQYUBYJUDCL-UHFFFAOYSA-M
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Description

Sodium 6-chloropyridazine-3-sulfinate: is a chemical compound that belongs to the class of sulfinates. Sulfinates are known for their versatile reactivity and are widely used as building blocks in organic synthesis. This compound is particularly notable for its stability and ease of handling compared to its parent sulfinic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 6-chloropyridazine-3-sulfinate typically involves the reduction of sulfonyl chlorides with sodium sulfite . This method is widely used due to its simplicity and efficiency. The reaction conditions usually involve mild temperatures and aqueous solutions to facilitate the reduction process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The industrial process also incorporates purification steps to remove any impurities and ensure the compound’s stability during storage and transportation.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-chloropyridazine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Sodium 6-chloropyridazine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-chloropyridazine-3-sulfinate involves its ability to act as a sulfonylating agent. It introduces the sulfonyl group (-SO2-) into various molecules, thereby modifying their chemical properties. This modification can affect molecular targets and pathways, leading to changes in biological activity and reactivity .

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium trifluoromethanesulfinate

Comparison: Sodium 6-chloropyridazine-3-sulfinate is unique due to its chloropyridazine moiety, which imparts distinct reactivity and stability compared to other sulfinates. For example, sodium methanesulfinate is more commonly used in simple sulfonylation reactions, while sodium trifluoromethanesulfinate is preferred for introducing trifluoromethyl groups .

Properties

Molecular Formula

C4H2ClN2NaO2S

Molecular Weight

200.58 g/mol

IUPAC Name

sodium;6-chloropyridazine-3-sulfinate

InChI

InChI=1S/C4H3ClN2O2S.Na/c5-3-1-2-4(7-6-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1

InChI Key

IPUYQYUBYJUDCL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NN=C1S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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